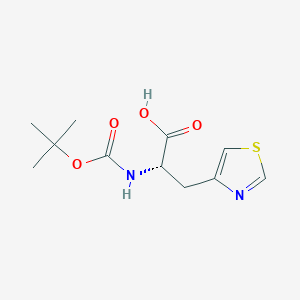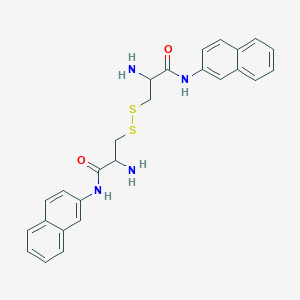
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid, commonly referred to as (S)-TBA-TP, is an organic acid derivative of thiazole. It is a type of carboxylic acid that has been used in a wide range of scientific and medical research applications.
Scientific Research Applications
Antioxidant and Anti-inflammatory Agents
A study explored the synthesis of benzofused thiazole derivatives, evaluating their in vitro antioxidant and anti-inflammatory activities. The synthesized compounds showed potential antioxidant activity against reactive species and distinct anti-inflammatory activity compared to a standard reference. This research signifies the role of thiazol-4-yl derivatives in developing new anti-inflammatory and antioxidant agents, providing a template for further development in therapeutic agents (Raut et al., 2020).
Environmental Chemistry
Research on sorption experiments indicates the importance of chemical functionalities related to (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid in environmental chemistry. This study demonstrates how carboxylic and thiazole functionalities interact with soil components, affecting the distribution and fate of phenoxy herbicides in the environment, thus influencing the design of environmentally friendly chemicals (Werner et al., 2012).
Biodegradation and Environmental Fate
The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater were reviewed, highlighting microorganisms capable of degrading ETBE aerobically. This research underlines the environmental impact and biodegradation pathways of compounds with tert-butyl groups, which is relevant for understanding the environmental behavior of similar compounds (Thornton et al., 2020).
Drug Synthesis
Levulinic acid (LEV), with carboxyl functional groups, has been highlighted for its flexibility in drug synthesis. This review discusses LEV's applications in cancer treatment, medical materials, and other medical fields, showcasing the significance of carboxyl and carbonyl functionalities in the synthesis of drugs and medical materials (Zhang et al., 2021).
Synthetic Chemistry
The synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones were explored, providing insights into the conformation and potential applications of thiazolidin-4-ones in synthetic chemistry. This research emphasizes the utility of thiazole and tert-butyl groups in the development of compounds with potential applications in various chemical domains (Issac & Tierney, 1996).
Mechanism of Action
Target of Action
Boc-L-4-Thiazolylalanine, also known as (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid or (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-4-yl)propanoic acid, primarily targets fibroblasts in the skin . Fibroblasts are cells that produce collagen and other fibers and play a crucial role in maintaining the structural integrity of connective tissues.
Mode of Action
This compound interacts with its targets, the fibroblasts, by stimulating the production of dermal proteins . This interaction results in significant changes in protein and gene expression of key dermal markers .
Biochemical Pathways
The action of Boc-L-4-Thiazolylalanine affects the biochemical pathways related to the production of Hyaluronic Acid (HA) and pro-collagen I , and the expression of inflammatory genes . The compound increases the production of HA and pro-collagen I, which are essential components of the skin’s extracellular matrix, and decreases the expression of inflammatory genes .
Pharmacokinetics
It is known that the compound is used topically, suggesting that it is absorbed through the skin .
Result of Action
The action of Boc-L-4-Thiazolylalanine leads to molecular and cellular effects that are beneficial for the skin. In vitro studies on 3D human skin tissue models have shown that treatment with this compound leads to firmer and smoother skin . In vivo biopsy studies have demonstrated that the compound increases epidermal thickness and collagen remodeling significantly more compared with the base formula .
Action Environment
The action, efficacy, and stability of Boc-L-4-Thiazolylalanine can be influenced by various environmental factors. For instance, the compound should be stored in a cool place and kept in a tightly closed container in a dry and well-ventilated area . It is also important to avoid letting the product enter drains .
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13-8(9(14)15)4-7-5-18-6-12-7/h5-6,8H,4H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXBTZJECMMZSB-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CSC=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CSC=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














